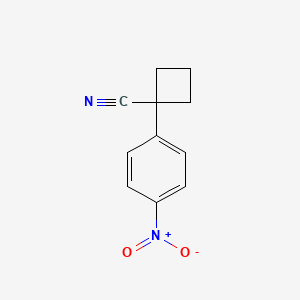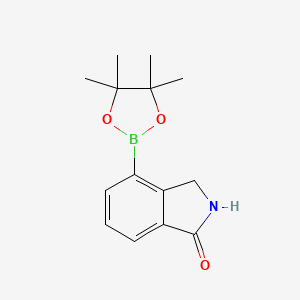
7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and heptanoic acid derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the first paper describes a series of 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups, which share some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a trifluoromethyl group to confer biological activity and improve physicochemical properties. In the case of the quinoxaline derivatives, a urethane or urea linkage is used to join a substituted phenyl group to the heterocycle . Another paper discusses the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid to form δ-lactones, which could be relevant to the synthesis of lactone or cyclic structures derived from heptanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid often includes a trifluoromethyl group, which is known to influence the biological activity and physicochemical properties of the molecule. The presence of a substituted phenyl group can also affect the molecule's affinity for certain receptors, as seen in the quinoxaline derivatives .
Chemical Reactions Analysis
The chemical reactions involving heptanoic acid derivatives can include cyclization, as demonstrated by the formation of δ-lactones from 3,5,7-trioxo-7-phenylheptanoic acid . This suggests that 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid could potentially undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group in related compounds has been shown to improve physicochemical properties such as solubility in aqueous solutions and stability to light . These properties are crucial for the development of pharmaceutical agents, as they can affect the compound's efficacy and shelf life.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of 7-oxo-7-(3-trifluoromethylphenyl)heptanoic acid contributes significantly to understanding crystal structures. For instance, the crystal structures of related compounds, such as 7-oxo-7(phenylamino)heptanoic acid, have been determined, highlighting intricate hydrogen-bond networks. These structures provide insights into the molecular interactions and stability of similar compounds (Feeder & Jones, 1994).
Hydrogen Bonding Studies
Research on similar keto acid structures, including 7-ethoxycarbonyl-6-oxo-7-(triphenylphosphoranlylidene)heptanoic acid, reveals intricate details about intramolecular and intermolecular hydrogen bonding. This information is vital for understanding the chemical behavior and potential applications of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid in various fields, including pharmaceuticals and materials science (Abell, Trent, & Morris, 1991).
Pharmaceutical Intermediates Synthesis
The compound is also relevant in the synthesis of various pharmaceutical intermediates. For example, studies on the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, indicate the potential utility of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid in developing novel antibiotics and related medicinal compounds (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Eigenschaften
IUPAC Name |
7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-6-4-5-10(9-11)12(18)7-2-1-3-8-13(19)20/h4-6,9H,1-3,7-8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWMKYXVVNJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620423 |
Source


|
| Record name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid | |
CAS RN |
502651-28-7 |
Source


|
| Record name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)







